
(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromofuran, a pyridine, and a pyrrolidine ring . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a bromofuran ring, a pyridine ring, and a pyrrolidine ring . These rings are likely to contribute to the overall shape and properties of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Methodologies : Research on similar compounds often involves the development of novel synthetic routes or the improvement of existing ones. For example, the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from substituted 2-aminophenols shows how complex heterocycles can be constructed from simpler precursors, a common theme in research involving intricate organic molecules like the one (Ueno et al., 1982).
Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as boric acid ester intermediates with benzene rings, provide insights into the molecular conformation, packing, and potential intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these molecules (Huang et al., 2021).
Potential Applications and Properties
Pharmacological Interests : While explicitly avoiding drug use and dosage details, it's notable that compounds with similar structures are often explored for their biological or pharmacological properties. For instance, the synthesis and in vitro cytotoxicity testing of 2-aroylbenzofuran-3-ols against various cancer cell lines suggest a potential interest in developing new therapeutic agents (Nguyễn et al., 2020).
Material Science and Catalysis : The structural analysis and reactivity studies of related compounds extend to applications in material science and catalysis. For instance, the methanol addition to dihapto-coordinated rhenium complexes of furan demonstrates the versatility of these compounds in facilitating or understanding catalytic processes (Friedman & Harman, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-13-2-1-12(20-13)14(18)17-8-5-11(9-17)19-10-3-6-16-7-4-10/h1-4,6-7,11H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGMEVTZGGOACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)



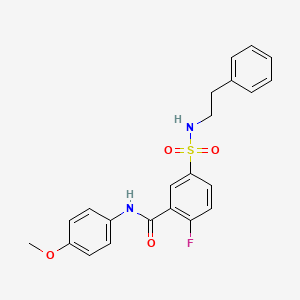
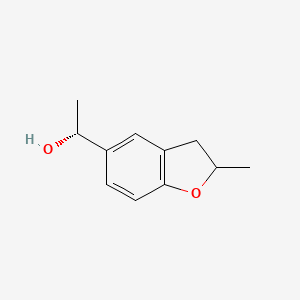
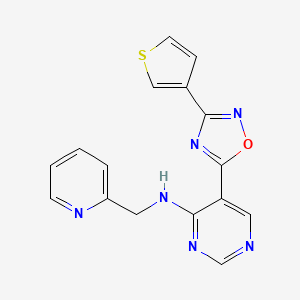
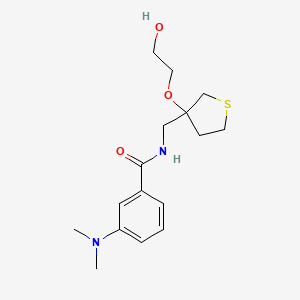
![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)
![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)
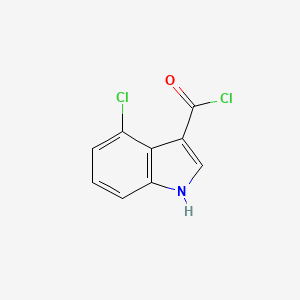
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)